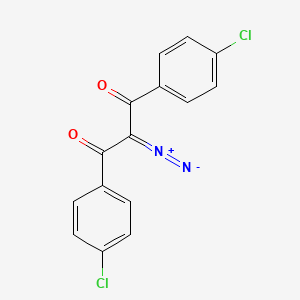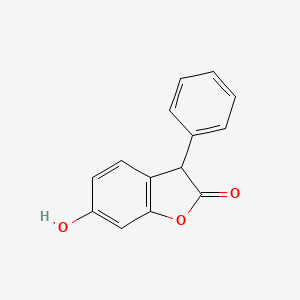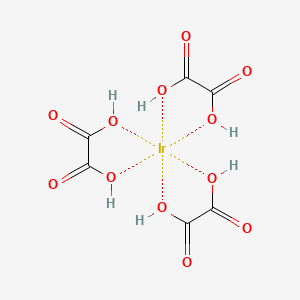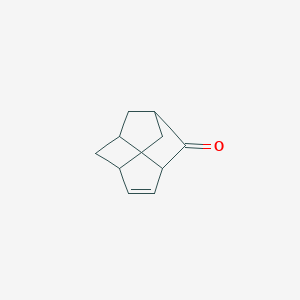
2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- is a chemical compound with the molecular formula C10H12O . It is known for its unique structure, which includes multiple rings and a ketone group. This compound is also referred to by its synonyms, such as 2-protoadamantanenone .
Méthodes De Préparation
The synthesis of 2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- involves several steps. One common method includes the reaction of 10-Protoadamantenol with specific reagents under controlled conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be studied for its potential pharmacological properties. Industrially, it can be used in the production of various materials and chemicals. The unique structure of 2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- makes it a valuable compound for research and development in multiple fields.
Mécanisme D'action
The mechanism of action of 2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- involves its interaction with molecular targets and pathways within biological systems . The ketone group in its structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- can be compared with other similar compounds such as 2,5-Methano-2H-indeno[1,2-b]oxirene and 1,2,4-Methano-1H-indene These compounds share structural similarities but differ in their functional groups and specific chemical properties
Propriétés
Numéro CAS |
28673-75-8 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
tricyclo[4.3.1.03,8]dec-4-en-2-one |
InChI |
InChI=1S/C10H12O/c11-10-8-4-6-1-2-9(10)7(3-6)5-8/h1-2,6-9H,3-5H2 |
Clé InChI |
IHFFOJGBCFXHLD-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1C(C3=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


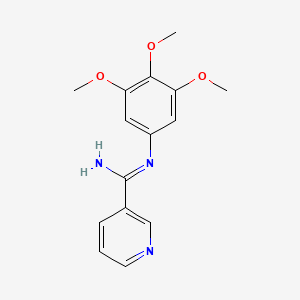
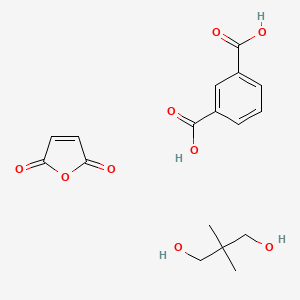

![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)
